molecular formula C10H15NO3S2 B2397376 N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1286721-94-5

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2397376
CAS No.: 1286721-94-5
M. Wt: 261.35
InChI Key: PJKJYNGPLDLFLC-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide (CAS 1286721-94-5) is a synthetic sulfonamide derivative of significant interest in modern medicinal chemistry and drug discovery research. With a molecular formula of C10H15NO3S2 and a molecular weight of 261.4 g/mol, this compound features a thiophene-sulfonamide head group linked to a cyclopropane-containing hydroxyalkyl chain, a structure designed to explore specific interactions with biological targets . Sulfonamide compounds as a class are known to exhibit a wide range of pharmacological activities, functioning as inhibitors for enzymes like carbonic anhydrase and dihydropteroate synthetase, which positions them as key candidates in the development of therapies for conditions such as inflammation, glaucoma, and bacterial infections . The distinct structure of this particular molecule, especially the presence of the dicyclopropylmethyl and hydroxypropyl groups, is often investigated to modulate properties like metabolic stability, membrane permeability, and binding affinity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S2/c1-10(12,8-4-5-8)7-11-16(13,14)9-3-2-6-15-9/h2-3,6,8,11-12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKJYNGPLDLFLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CS1)(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 2-cyclopropyl-2-hydroxypropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

The provided evidence describes two thiophene-2-sulfonamide derivatives synthesized by Komai et al. . These compounds share the core thiophene-sulfonamide scaffold but differ in their substituents, enabling a comparative analysis of structural, synthetic, and analytical properties.

Key Observations :

  • The o-tolyl-substituted compound exhibited a significantly higher yield (83%) compared to the 4-methoxyphenyl analog (56%), suggesting superior reaction efficiency or stability of intermediates in the former case .
Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR: Both compounds displayed signals corresponding to aromatic protons (thiophene and phenyl rings) and aliphatic protons (cyano-alkyl chains). The 4-methoxyphenyl derivative showed distinct peaks for methoxy (-OCH₃) protons at ~3.8 ppm, absent in the o-tolyl analog .
  • ¹³C NMR: Confirmed the presence of cyano carbons (~120 ppm) and quaternary carbons adjacent to sulfonamide groups (~55–60 ppm) in both compounds .

Infrared (IR) Spectroscopy :

  • Strong absorption bands at ~1350 cm⁻¹ and ~1150 cm⁻¹ (S=O stretching) confirmed the sulfonamide group. Cyano (-CN) stretches appeared at ~2250 cm⁻¹ .

High-Performance Liquid Chromatography (HPLC) :

Parameter (R)-N-(2-cyano-1-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide (R)-N-(3-cyano-2-o-tolylpropyl)thiophene-2-sulfonamide
Column DAICEL CHIRALPAK IC DAICEL CHIRALPAK IC
Flow Rate 1.0 mL/min 1.0 mL/min
Retention Time (Major Enantiomer) 36.2 min 39.2 min
Retention Time (Minor Enantiomer) 40.3 min 52.7 min

Key Observations :

  • The o-tolyl derivative showed a longer retention time for both enantiomers (39.2 min and 52.7 min) compared to the 4-methoxyphenyl analog (36.2 min and 40.3 min), indicating stronger interactions with the chiral stationary phase due to steric or electronic effects from the o-tolyl group .
  • The larger separation between enantiomers in the o-tolyl compound (Δ13.5 min vs. Δ4.1 min) suggests enhanced chiral discrimination, likely due to the bulky ortho-methyl group .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its role in various biological systems. The sulfonamide group enhances its interaction with biological macromolecules, making it a potential candidate for therapeutic applications.

The mechanism of action of this compound involves several interactions with biological targets:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with proteins and enzymes, influencing their activity.
  • π-π Interactions : The thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially stabilizing enzyme-substrate complexes.
  • Enzyme Modulation : These interactions may lead to modulation of enzyme activity, which is crucial for its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. In particular, the compound has shown promising results against various bacterial strains:

CompoundMIC (μg/mL)Activity
This compound1Comparable to Vancomycin
3-thienyl derivative4Reduced activity
Methyl-substituted derivatives2 - 4Deterioration of activity with increased methyl groups

The compound's effectiveness against resistant strains such as MRSA has been particularly noted, demonstrating its potential as an alternative antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

In Vivo Efficacy

A murine model was used to assess the efficacy of this compound in controlling skin infections caused by MRSA. The results indicated significant healing in treated groups compared to controls:

  • Control Group (Petroleum Jelly) : Extensive skin damage observed.
  • Treatment Group : Significant reduction in bacterial burden and improved healing outcomes.

The study demonstrated that the compound could effectively reduce infection severity and promote healing in infected tissues .

Applications in Drug Development

This compound serves as a valuable scaffold for drug development. Its unique structure allows for modifications that can enhance biological activity or target specificity. Researchers are exploring its use in developing new therapeutic agents aimed at combating antibiotic resistance and inflammatory conditions.

Q & A

Basic: What are the key synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-sulfonamide?

The synthesis typically involves cyclopropylation of amines, thiophene ring coupling, and sulfonamide formation. A common approach includes:

  • Step 1 : Cyclopropane introduction via [2+1] cycloaddition or alkylation of amines with cyclopropane derivatives.
  • Step 2 : Thiophene-2-sulfonyl chloride coupling under basic conditions (e.g., using triethylamine) to form the sulfonamide bond.
  • Step 3 : Hydroxypropyl group incorporation through nucleophilic substitution or hydroxylation reactions.
    Critical parameters include reaction temperature (0–25°C for cyclopropylation) and solvent choice (e.g., dichloromethane for sulfonamide coupling) to prevent side reactions .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclopropane (δ 0.5–1.5 ppm) and sulfonamide (-SO2_2NH-) groups.
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (asymmetric S=O stretch) and ~1150 cm1^{-1} (symmetric S=O stretch).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for C10_{10}H15_{15}NO3_3S2_2: 285.04 g/mol).
  • X-ray Crystallography (if crystalline): To resolve stereochemistry of the cyclopropyl and hydroxypropyl moieties .

Basic: What biological activities are associated with this compound?

Preliminary studies suggest:

  • Antimicrobial Activity : Inhibition of bacterial enzymes (e.g., dihydropteroate synthase) via sulfonamide interactions.
  • Anti-inflammatory Potential : Modulation of COX-2 pathways due to thiophene’s electronic properties.
  • Cytotoxicity : Selective activity against cancer cell lines (e.g., IC50_{50} values in the µM range), likely via apoptosis induction .

Advanced: How does replacing the thiophene ring with benzene or pyridine affect bioactivity?

Comparative studies on structural analogs reveal:

  • Thiophene vs. Benzene : Thiophene’s sulfur atom enhances π-π stacking with aromatic residues in target proteins, improving binding affinity by 20–30% in enzyme inhibition assays.
  • Thiophene vs. Pyridine : Pyridine’s basic nitrogen increases solubility but reduces membrane permeability, lowering in vivo efficacy.
    These differences highlight the need for structure-activity relationship (SAR) studies when optimizing lead compounds .

Advanced: How can researchers resolve contradictions in reported biological data?

Discrepancies in activity (e.g., varying IC50_{50} values across studies) may arise from:

  • Purity Differences : Impurities >5% can skew assay results. Use HPLC (≥95% purity) for biological testing.
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts sulfonamide ionization. Standardize protocols across labs.
  • Cell Line Variability : Use isogenic cell lines and validate targets via CRISPR knockout controls .

Advanced: What strategies improve synthetic yield for multi-step reactions?

Optimization strategies include:

  • Temperature Control : Maintain <10°C during sulfonamide coupling to minimize hydrolysis.
  • Catalyst Screening : Pd(PPh3_3)4_4 improves coupling efficiency in thiophene functionalization.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity to >90% .

Advanced: How can SAR studies guide derivative design?

Key modifications to explore:

  • Cyclopropyl Substituents : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability.
  • Hydroxypropyl Chain Length : Shorter chains (C2 vs. C3) may reduce off-target interactions.
  • Sulfonamide Bioisosteres : Replace -SO2_2NH- with tetrazole or phosphonate groups to improve bioavailability .

Advanced: What stability challenges arise during storage?

Degradation pathways include:

  • Hydrolysis : Sulfonamide bond cleavage in aqueous buffers (pH <5 or >9). Store lyophilized at -20°C.
  • Oxidation : Thiophene ring oxidation under light. Use amber vials and inert atmospheres (N2_2) .

Advanced: How to assess pharmacokinetic properties in preclinical studies?

Key assays:

  • Plasma Stability : Incubate with mouse plasma (37°C, 24h); analyze via LC-MS for degradation.
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict oral absorption.
  • Microsomal Metabolism : Use liver microsomes + NADPH to quantify metabolic clearance .

Advanced: How to address conflicting data in target engagement assays?

If a compound shows activity in enzymatic assays but not cellular models:

  • Membrane Permeability : Measure logP (optimal 1–3) and use prodrug strategies (e.g., esterification of hydroxypropyl).
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase inhibition .

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